The Gatekeeper of Very-Long-Chain Ceramides: An In-depth Technical Guide to Ceramide Synthase 2 (CerS2)
The Gatekeeper of Very-Long-Chain Ceramides: An In-depth Technical Guide to Ceramide Synthase 2 (CerS2)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ceramide Synthase 2 (CerS2) is a critical enzyme in sphingolipid metabolism, primarily responsible for the synthesis of ceramides with very-long-chain (VLC) fatty acyl groups, specifically those containing 20 to 26 carbon atoms (C20-C26). Its catalytic activity, which involves the N-acylation of a sphingoid base, is fundamental to generating a specific subset of ceramides, including C22:0, that are integral to cellular structure and signaling. Dysregulation of CerS2 function is implicated in a range of pathologies, including metabolic disorders, liver disease, and cancer, making it a compelling target for therapeutic development. This guide provides a comprehensive overview of the biochemical function of CerS2, its regulatory mechanisms, its role in cellular homeostasis and disease, and detailed protocols for its study.
Biochemical Function and Specificity of CerS2
CerS2 is one of six mammalian ceramide synthase isoforms, each exhibiting distinct specificity for fatty acyl-CoA substrates, thereby contributing to the vast diversity of ceramide species within the cell.[1][2][3] CerS2 is an integral membrane protein located in the endoplasmic reticulum (ER).[4][5]
The primary function of CerS2 is to catalyze the transfer of a very-long-chain fatty acyl group from an acyl-CoA donor to a sphingoid base (e.g., sphinganine or sphingosine) to form dihydroceramide or ceramide, respectively.[6][7] This enzymatic reaction is a crucial step in both the de novo synthesis and the salvage pathways of ceramide production.[6][7]
Substrate Specificity: CerS2 demonstrates remarkable specificity for very-long-chain fatty acyl-CoAs.[8][9][10] It shows high activity with C22:0 (behenoyl-CoA) and C24:0 (lignoceroyl-CoA) and minimal to no activity with long-chain fatty acyl-CoAs like C16:0 or C18:0.[8][9][10] This specificity is conferred by a specific motif within the protein structure. The enzyme is considered the most ubiquitously expressed of all CerS isoforms, with high expression levels in the liver, kidney, and brain.[5][8][10]
Regulation of CerS2 Activity
The activity of CerS2 is tightly controlled through multiple mechanisms, ensuring balanced production of VLC ceramides.
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Phosphorylation: CerS2 is phosphorylated at its C-terminal region, a post-translational modification that significantly increases its enzymatic activity.[11] This suggests that cellular signaling cascades can directly modulate the synthesis of VLC ceramides.
-
Allosteric Regulation: The bioactive sphingolipid, sphingosine-1-phosphate (S1P), can inhibit CerS2 activity through interaction with specific residues on the enzyme, revealing a feedback loop within the sphingolipid metabolic network.[5][8]
-
Protein-Protein Interactions: CerS2 activity can be modulated through dimerization with other CerS isoforms, such as CerS5 and CerS6.[12][13][14] This interaction appears to allosterically enhance CerS2 activity. Furthermore, CerS2 interacts with Fatty Acid Transport Protein 2 (FATP2), which is thought to increase the local availability of acyl-CoA substrates, thereby promoting ceramide synthesis.[15]
Cellular Roles and Pathophysiological Significance
CerS2 and its VLC ceramide products are essential for maintaining cellular and organismal homeostasis.
-
Myelination: CerS2 expression is elevated during active myelination, highlighting the importance of VLC sphingolipids for the proper formation and architecture of myelin sheaths that insulate nerve fibers.[5][6]
-
Cellular Stress Response: Disruption of CerS2 function leads to cellular stress. Downregulation of CerS2 has been shown to induce autophagy and activate the unfolded protein response (UPR), indicating a crucial role in maintaining ER homeostasis.[4][5]
-
Liver Homeostasis: CerS2 is the dominant ceramide synthase in the liver.[16] Mice lacking CerS2 (CerS2 null) develop severe liver pathologies, including hepatomegaly, steatohepatitis, impaired glycogen storage, and hepatocellular carcinoma.[3][17][18] These effects are linked to impaired beta-oxidation due to the disruption of the electron transport chain.[16][17]
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Metabolic Disease: Alterations in the balance of ceramide species are strongly linked to metabolic dysfunction. CerS2 deficiency leads to a compensatory increase in C16-ceramides, which are associated with insulin resistance.[16][17] Consequently, CerS2 haploinsufficiency or knockout confers susceptibility to diet-induced hepatic steatosis and insulin resistance.[16][17] Genetic polymorphisms in the CERS2 gene that result in partial loss-of-function are associated with an increased risk of type 2 diabetes and worsened metabolic parameters in mouse models.[17][19][20]
Quantitative Data on CerS2 Function
Table 1: Acyl-CoA Substrate Specificity of Ceramide Synthase 2
| Fatty Acyl-CoA Chain Length | Relative CerS2 Activity | Reference(s) |
| C16:0 (Palmitoyl-CoA) | No activity | [8][9][10] |
| C18:0 (Stearoyl-CoA) | Very low activity | [8][9][10] |
| C20:0 (Arachidoyl-CoA) | Active | [8][9][10] |
| C22:0 (Behenoyl-CoA) | High activity | [21] |
| C24:0 (Lignoceroyl-CoA) | High activity | [21] |
| C24:1 (Nervonoyl-CoA) | High activity | [4] |
| C26:0 (Hexacosanoyl-CoA) | Active | [8][9][10] |
Table 2: Impact of CerS2 Manipulation on Ceramide Profiles
| Experimental Model | Key Findings on Ceramide Levels | Reference(s) |
| CerS2 Knockout (Null) Mice (Liver) | Drastic reduction (>90%) of C22-C24 ceramides and sphingomyelins. Significant compensatory increase in C16-ceramides. Total ceramide levels remain largely unchanged. | [1][3][22] |
| CerS2 siRNA Downregulation (Neuroblastoma cells) | ~50% reduction in VLC sphingomyelin. Significant (~3-fold) increase in long-chain (C14, C16) ceramides. No significant change in steady-state VLC ceramide levels. | [4] |
| Hepatocyte-specific Cers2 Silencing (ASO in mice) | Significant decrease in liver VLC ceramides (C24:0, C24:1). Significant increase in C16:0 ceramide. | [23] |
| CERS2 rs267738 Polymorphism Knock-in Mice (Homozygous) | 42% reduction in liver CerS2 activity. Compensatory increase in C16 sphingolipids in adipose tissue. | [17] |
Experimental Protocols
Ceramide Synthase 2 Activity Assay
This protocol is adapted from methods described for assaying CerS activity using a fluorescent sphingoid base substrate.[17][23][24]
Objective: To quantify the enzymatic activity of CerS2 in cell or tissue homogenates by measuring the formation of a fluorescently labeled C24:1-dihydroceramide.
Materials:
-
Cell or tissue homogenates (source of CerS2)
-
Reaction Buffer: 20 mM HEPES-KOH (pH 7.2), 25 mM KCl, 2 mM MgCl₂
-
Substrates:
-
NBD-sphinganine (fluorescent long-chain base analog)
-
Lignoceroyl-CoA (C24:1-CoA) or other very-long-chain acyl-CoA
-
-
Defatted Bovine Serum Albumin (BSA)
-
Reaction termination solution: Chloroform/Methanol (1:2, v/v)
-
TLC plates (Silica Gel 60)
-
TLC mobile phase: Chloroform/Methanol/Acetic Acid (90:9:1, v/v/v)
-
Fluorescence imaging system
Procedure:
-
Homogenate Preparation: Prepare cell or tissue homogenates in ice-cold Reaction Buffer containing protease inhibitors. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 50 µL:
-
40 µg of total protein from homogenate
-
15 µM NBD-sphinganine
-
50 µM C24:1-CoA
-
20 µM defatted BSA
-
Adjust volume to 50 µL with Reaction Buffer.
-
-
Incubation: Incubate the reaction mixture at 37°C for 25-60 minutes. The incubation time should be within the linear range of product formation.[24]
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding 150 µL of chloroform/methanol (1:2, v/v). Vortex thoroughly. Add 50 µL of chloroform and 50 µL of water to induce phase separation. Vortex again and centrifuge at high speed for 5 minutes.
-
TLC Separation: Carefully collect the lower organic phase. Dry the solvent under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v). Spot the extract onto a Silica Gel 60 TLC plate.
-
Chromatography: Develop the TLC plate in a chamber pre-equilibrated with the mobile phase until the solvent front is near the top.
-
Detection and Quantification: Air-dry the TLC plate. Visualize the fluorescent spots (substrate and product) using a fluorescence imager. The NBD-dihydroceramide product will migrate further than the NBD-sphinganine substrate. Quantify the fluorescence intensity of the product spot using densitometry software. Compare to a standard curve if absolute quantification is required.
Analysis of C22:0 and Other Ceramides by LC-MS/MS
This protocol provides a general workflow for the quantification of ceramide species from biological samples, based on established lipidomics methods.[25][26][27][28][29]
Objective: To extract, separate, and quantify different ceramide species, including C22:0 ceramide, from plasma or tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Tissue homogenizer or plasma samples
-
Internal Standards: Non-physiological odd-chain ceramides (e.g., C17:0-ceramide).
-
Lipid Extraction Solvents: Isopropanol, ethyl acetate, hexane, methyl-tert-butyl ether (MTBE), methanol, chloroform.
-
HPLC system with a reverse-phase C18 column.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with additives like ammonium formate and formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additives.
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
Tissue: Homogenize a known weight of tissue in cold PBS. To an aliquot of the homogenate, add a known amount of the internal standard mixture.
-
Plasma: To a known volume of plasma, add the internal standard mixture.
-
-
Lipid Extraction (Bligh & Dyer or MTBE method):
-
Add extraction solvents (e.g., methanol followed by MTBE) to the sample.
-
Vortex vigorously to ensure thorough mixing.
-
Induce phase separation by adding water.
-
Centrifuge to pellet debris and separate the aqueous and organic layers.
-
Carefully collect the upper organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the LC-MS/MS running buffer (e.g., a mixture of Mobile Phase A and B).
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Separate the lipid species using a gradient elution program, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of the more organic Mobile Phase B. This separates ceramides based on their acyl chain length and hydrophobicity. A typical run time is around 20-30 minutes.[26]
-
-
MS/MS Detection:
-
Analyze the column eluent using the mass spectrometer in positive ion ESI mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. For each ceramide species and internal standard, set a specific precursor-to-product ion transition. The precursor ion corresponds to the [M+H]⁺ or [M+H-H₂O]⁺ of the ceramide, and the product ion typically corresponds to the sphingoid base backbone after collision-induced dissociation (e.g., m/z 264.2 for a d18:1 sphingosine base).
-
-
Data Analysis:
-
Integrate the peak areas for each ceramide species and the internal standards.
-
Calculate the ratio of the peak area of each endogenous ceramide to the peak area of its corresponding internal standard.
-
Quantify the concentration of each ceramide species by comparing these ratios to a standard curve generated using known amounts of synthetic ceramide standards.
-
Visualizations: Pathways and Workflows
Caption: De novo synthesis pathway of C22:0 ceramide, highlighting the central role of CerS2.
Caption: Key regulatory mechanisms controlling the enzymatic activity of Ceramide Synthase 2.
References
- 1. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide synthase 2 - Wikipedia [en.wikipedia.org]
- 6. Ceramide synthase 2 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. | Sigma-Aldrich [merckmillipore.com]
- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 11. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of Ceramide Synthase Activity via Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fatty acid transport protein 2 interacts with ceramide synthase 2 to promote ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 17. Characterizing a Common CERS2 Polymorphism in a Mouse Model of Metabolic Disease and in Subjects from the Utah CAD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inactivation of ceramide synthase 2 catalytic activity in mice affects transcription of genes involved in lipid metabolism and cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reduced circulating sphingolipids and CERS2 activity are linked to T2D risk and impaired insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 23. Silencing of ceramide synthase 2 in hepatocytes modulates plasma ceramide biomarkers predictive of cardiovascular death - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 26. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Structure of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 28. accesson.kr [accesson.kr]
- 29. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
